molecular formula C12H15NO B11906296 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal

Cat. No.: B11906296
M. Wt: 189.25 g/mol
InChI Key: YISWKGJBLGQBCR-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is an organic compound with the molecular formula C₁₂H₁₅NO It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.

    Formylation: The tetrahydroquinoline is then subjected to formylation to introduce the aldehyde group at the 6-position.

    Chain Extension: The formylated intermediate undergoes a chain extension reaction to introduce the propanal group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products Formed

    Oxidation: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid.

    Reduction: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The quinoline ring structure may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without the propanal group.

    3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid: The oxidized form of the compound.

    3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol: The reduced form of the compound.

Uniqueness

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is unique due to the presence of both the tetrahydroquinoline ring and the propanal group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal

InChI

InChI=1S/C12H15NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h5-6,8-9,13H,1-4,7H2

InChI Key

YISWKGJBLGQBCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CCC=O)NC1

Origin of Product

United States

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